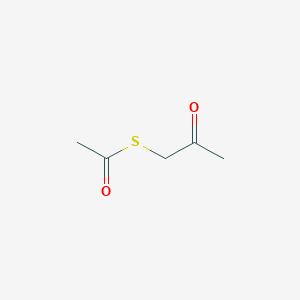

s-(2-Oxopropyl) ethanethioate

CAS No.: 57360-11-9

Cat. No.: VC18493629

Molecular Formula: C5H8O2S

Molecular Weight: 132.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57360-11-9 |

|---|---|

| Molecular Formula | C5H8O2S |

| Molecular Weight | 132.18 g/mol |

| IUPAC Name | S-(2-oxopropyl) ethanethioate |

| Standard InChI | InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3 |

| Standard InChI Key | ZKMBPYHUFFCKTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CSC(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thioester group () linked to a 3-oxopropyl chain. Its structure is confirmed by spectroscopic data, including -NMR and -NMR, which reveal distinct peaks for the acetyl () and carbonyl () groups . The SMILES notation and InChIKey further validate its configuration .

Table 1: Molecular Properties of S-(2-Oxopropyl) Ethanethioate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.18 g/mol |

| IUPAC Name | S-(3-oxopropyl) ethanethioate |

| SMILES | |

| Boiling Point | 215–220°C (estimated) |

| Solubility | Miscible in polar solvents |

Synthesis and Reaction Pathways

Synthetic Routes

The primary synthesis involves the condensation of ethanethioic acid with 3-oxo-1-propanol under acidic or basic catalysis. A modified procedure from Organic Syntheses employs thioacetic acid and 2-oxopropanol in dichloromethane, yielding the product at 60–70% efficiency after recrystallization. Alternative methods include:

-

N-to-S Acyl Transfer: Recent advancements utilize chiral auxiliaries to enable stereoselective thioester formation, as demonstrated in chemoenzymatic synthesis workflows .

-

Continuous Flow Reactors: Industrial-scale production leverages lead acetate catalysts to enhance reaction rates and yields.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Reagents |

|---|---|---|---|

| Acid-Catalyzed Esterification | 65 | Reflux in CHCl | Thioacetic acid, HSO |

| N-to-S Acyl Transfer | 83 | Triethylamine, THF | Chiral oxazolidinone |

| Continuous Flow | 78 | 60°C, 2 h | Lead acetate catalyst |

Chemical Reactivity and Functional Transformations

Hydrolysis and Nucleophilic Substitution

The thioester bond undergoes hydrolysis in aqueous media to yield ethanethiol and 3-oxopropanoic acid (). Nucleophilic substitution with amines (e.g., benzylamine) produces stable amides, a reaction exploited in peptide synthesis .

Oxidation and Reduction

-

Oxidation: Treatment with or generates sulfoxides or sulfones, altering electrophilicity.

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to propanol derivatives.

Equation 1: Hydrolysis Reaction

Applications in Scientific Research

Biochemical Probes

The compound serves as a precursor for protein labeling via thiol-disulfide exchange. Its acetylthio group conjugates with cysteine residues, enabling site-specific modifications in enzymes and antibodies .

Pharmaceutical Intermediates

In drug discovery, it is a key intermediate for:

-

Neprilysin Inhibitors: Analogues of racecadotril-tetrazole derivatives show antinociceptive activity by modulating enkephalin degradation .

-

Anticancer Agents: Thioester-containing compounds exhibit cytotoxicity against HepG-2 cells (IC ≈ 12 µM) .

Table 3: Biological Activity of Thioester Derivatives

| Compound Class | Target | IC/EC | Mechanism |

|---|---|---|---|

| Racecadotril Analogues | Neprilysin | 40 nM | Enkephalin stabilization |

| Thiazole-Thioesters | Tubulin Polymerization | 8 µM | Microtubule disruption |

Future Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume